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Acetyl-dephospho-coenzyme A - 31664-34-3

Acetyl-dephospho-coenzyme A

Catalog Number: EVT-1538183
CAS Number: 31664-34-3
Molecular Formula: C23H37N7O14P2S
Molecular Weight: 729.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acetyl-dephospho-coenzyme A is a significant biochemical compound that plays a crucial role in metabolic pathways, particularly in the synthesis and utilization of coenzyme A. This compound is derived from the dephosphorylation of acetyl-coenzyme A, which is itself a pivotal acyl carrier in various metabolic processes. Acetyl-dephospho-coenzyme A is involved in the regulation of energy metabolism and serves as a substrate for several enzymatic reactions.

Source

Acetyl-dephospho-coenzyme A is primarily synthesized within cellular environments, particularly in mammalian tissues. It is formed through the hydrolysis of acetyl-coenzyme A, a process that can be mediated by specific enzymes such as ectonucleotide pyrophosphatases and phosphotransacetylases, which facilitate the cleavage of phosphate groups from the coenzyme structure .

Classification

Acetyl-dephospho-coenzyme A is classified under the category of coenzymes and metabolic intermediates. It falls within the broader category of acyl-CoA derivatives, which are essential for various biochemical processes including fatty acid metabolism, energy production, and biosynthetic pathways.

Synthesis Analysis

Methods

The synthesis of acetyl-dephospho-coenzyme A typically involves enzymatic reactions that convert acetyl-coenzyme A into its dephosphorylated form. This process can be achieved through:

  • Enzymatic Hydrolysis: The primary method involves the action of specific hydrolases that cleave the phosphate group from acetyl-coenzyme A.
  • Chemical Methods: Alternative synthetic routes may include chemical dephosphorylation using reagents that can facilitate the removal of phosphate groups under controlled conditions.

Technical Details

The enzymatic hydrolysis can be catalyzed by ectonucleotide pyrophosphatases, which have shown preference for substrates like acetyl-coenzyme A due to their structural compatibility. The reaction typically requires ATP or other nucleotides as phosphate donors during the conversion process .

Molecular Structure Analysis

Structure

Acetyl-dephospho-coenzyme A retains much of the structural integrity of its parent compound, acetyl-coenzyme A, minus one phosphate group. Its structure includes:

  • An acyl group (acetyl) attached to a pantetheine moiety.
  • The ribose sugar backbone that connects to adenine.

Data

The molecular formula for acetyl-dephospho-coenzyme A is C13H19N7O8PC_{13}H_{19}N_{7}O_{8}P. The absence of one phosphate group differentiates it from acetyl-coenzyme A, impacting its biochemical behavior and interactions within metabolic pathways.

Chemical Reactions Analysis

Reactions

Acetyl-dephospho-coenzyme A participates in several key biochemical reactions:

  • Formation of Acetyl-CoA: It can be converted back into acetyl-coenzyme A through re-phosphorylation.
  • Substrate for Enzymatic Reactions: Acts as a substrate for various enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis and degradation.

Technical Details

The reversible nature of reactions involving acetyl-dephospho-coenzyme A allows it to participate dynamically in metabolic processes. For instance, the phosphorylation back to acetyl-coenzyme A is catalyzed by specific kinases under physiological conditions .

Mechanism of Action

Process

The mechanism of action for acetyl-dephospho-coenzyme A involves its role as an acyl donor in metabolic reactions. It functions primarily as an intermediate that facilitates:

  • Energy Transfer: By donating its acetyl group to various substrates during metabolic reactions.
  • Regulation of Metabolic Flux: Its levels influence key metabolic pathways, including those related to lipid metabolism and energy production.

Data

Studies indicate that fluctuations in levels of acetyl-dephospho-coenzyme A can significantly impact cellular metabolism, particularly in response to changes in nutrient availability and energy demands .

Physical and Chemical Properties Analysis

Physical Properties

Acetyl-dephospho-coenzyme A is typically present in aqueous solutions at physiological pH. It exhibits stability under standard biological conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the acyl group, making it an important participant in acylation reactions.

Relevant data on stability and reactivity indicate that while it is stable under normal physiological conditions, exposure to high temperatures or extreme pH levels can lead to hydrolysis or degradation .

Applications

Scientific Uses

Acetyl-dephospho-coenzyme A has several important applications in scientific research:

  • Metabolic Studies: Used as a marker or substrate in studies investigating metabolic pathways involving coenzymes.
  • Enzyme Kinetics: Serves as a substrate in kinetic studies aimed at understanding enzyme mechanisms and efficiencies.
  • Biochemical Assays: Employed in assays to measure coenzyme levels and activity within biological samples, aiding in the understanding of metabolic disorders related to coenzyme deficiencies .
Chemical Structure and Biosynthesis of Acetyl-Dephospho-Coenzyme A

Molecular Architecture and Biochemical Properties

Acetyl-dephospho-coenzyme A (acetyl-dephospho-CoA) is a specialized thioester derivative of dephospho-coenzyme A (dephospho-CoA), which itself is an immediate biosynthetic precursor to coenzyme A (CoA). Structurally, acetyl-dephospho-CoA consists of:

  • A β-mercaptoethylamine group linked to the acetyl moiety via a high-energy thioester bond
  • A pantothenate (vitamin B₅) unit
  • A 3'-dephosphorylated ADP moiety (distinguishing it from mature acetyl-CoA) [3] [6].

The molecular formula is C₂₃H₃₈N₇O₁₇P₃S, with a molecular weight of 869.6 g/mol. The thioester linkage confers significant biochemical reactivity, making it 1.2-1.8 times more susceptible to nucleophilic attack compared to oxyesters due to reduced orbital overlap between sulfur and carbon atoms [6]. This property allows acetyl-dephospho-CoA to participate in acyl transfer reactions despite lacking the 3'-phosphate group of mature CoA. The compound exhibits a UV absorption maximum at 259 nm (ε = 16.8 mM⁻¹cm⁻¹), characteristic of the adenine moiety [3] [9].

Table 1: Structural Comparison of Acetyl-Dephospho-CoA and Acetyl-CoA

Structural FeatureAcetyl-Dephospho-CoAAcetyl-CoA
3'-Ribose PhosphateAbsentPresent
Adenine MoietyDephosphorylated ADPADP
Thioester BondPresent (C-O bond length: ~1.7Å)Present (C-O bond length: ~1.7Å)
Molecular Weight869.6 g/mol809.6 g/mol
Nucleophilic SusceptibilityHighHigh

Biosynthetic Pathways: From Pantothenate to Dephospho-CoA

The biosynthesis of dephospho-CoA, the precursor to acetyl-dephospho-CoA, involves a conserved five-step pathway initiated by pantothenic acid (vitamin B₅):

  • Pantothenate Phosphorylation:Catalyzed by pantothenate kinase (PanK; EC 2.7.1.33), which phosphorylates pantothenate to form 4'-phosphopantothenate. This is the committed step and is subject to feedback inhibition by CoA and acetyl-CoA in bacteria and mammals (Ki = 50-500 μM) [1] [3].

  • Cysteine Incorporation:4'-Phosphopantothenate couples with cysteine via phosphopantothenoylcysteine synthetase (PPCS; EC 6.3.2.5) to yield 4'-phospho-N-pantothenoylcysteine (PPC). This ATP-dependent reaction exhibits a Km of 151-219 μM for cysteine in Escherichia coli [1].

  • Decarboxylation:Phosphopantothenoylcysteine decarboxylase (PPCDC; EC 4.1.1.36) converts PPC to 4'-phosphopantetheine. This reaction involves an autocatalytic cleavage mechanism generating a pyruvoyl cofactor [1].

  • Adenylylation:Phosphopantetheine adenylyltransferase (PPAT; EC 2.7.7.3) adenylates 4'-phosphopantetheine to form dephospho-CoA. Bacterial PPATs form homohexamers and exhibit allosteric inhibition by CoA (Ki = 7.0 μM) [1] [6].

Thermococcus kodakarensis and other archaea utilize a modified pathway where pantoate kinase (PoK) and phosphopantothenate synthetase (PPS) replace PanK, highlighting evolutionary divergence [4] [5]. The final product, dephospho-CoA (CHEBI:15468), serves as the substrate for both phosphorylation to CoA and acetylation to acetyl-dephospho-CoA [9].

Enzymatic Acetylation Mechanisms and Substrate Specificity

Acetylation of dephospho-CoA occurs primarily through two enzymatic mechanisms:

  • Direct Acetylation via Phosphotransacetylases:Enzymes such as phosphate acetyltransferase (EC 2.3.1.8) can catalyze acetyl transfer from acetyl-phosphate to dephospho-CoA. This reaction exhibits broad substrate flexibility but maintains strict regiospecificity for the thiol group of β-mercaptoethylamine (Km = 105 μM for dephospho-CoA in E. coli) [1] [6].

  • Acyl Carrier Protein (ACP)-Dependent Pathways:In fatty acid biosynthesis, acetyl groups from acetyl-ACP may be transferred to dephospho-CoA via promiscuous acyltransferases. Structural studies reveal that the 4'-phosphopantetheine arm of ACP aligns with the phosphopantetheine moiety of dephospho-CoA, facilitating acetyl transfer [6].

Substrate specificity studies demonstrate that acetyltransferases recognize the pantetheine backbone and ADP moiety but tolerate the absence of the 3'-phosphate. However, acetylation efficiency decreases by 40-60% compared to mature CoA due to reduced binding affinity [1] [6]. Kinetic parameters for Salmonella typhimurium phosphotransacetylase show a kcat/Km of 1.8 × 10⁴ M⁻¹s⁻¹ for dephospho-CoA versus 3.5 × 10⁴ M⁻¹s⁻¹ for CoA, indicating moderate catalytic penalty [1].

Kinetic Characterization of Dephospho-CoA Kinase (DPCK)

Dephospho-CoA kinase (DPCK; EC 2.7.1.24) catalyzes the ATP-dependent phosphorylation of dephospho-CoA to yield coenzyme A, representing the terminal step in CoA biosynthesis. This enzyme also phosphorylates acetyl-dephospho-CoA to form acetyl-CoA:

Key kinetic properties across species:

  • Bacterial DPCK: E. coli DPCK exhibits a Km of 88.14 ± 11.03 μM for ATP and 105.3 ± 10.2 μM for dephospho-CoA, with catalytic efficiency (kcat/Km) of 2.1 × 10⁵ M⁻¹s⁻¹ [1].
  • Archaeal DPCK: Thermococcus kodakarensis DPCK (TK1697) utilizes GTP instead of ATP, with Km values of 58 μM for dephospho-CoA and 120 μM for GTP. This GTP dependency is a unique archaeal adaptation [4] [5].
  • Protozoan DPCK: Entamoeba histolytica DPCK shows Km values of 58-114 μM for dephospho-CoA and 15-20 μM for ATP, contrasting with human DPCK (Km = 5.2 μM for dephospho-CoA) [7].
  • Malarial DPCK: Plasmodium falciparum DPCK (PfDPCK) exhibits Km values of 88.14 ± 11.03 μM (ATP) and 105.3 ± 10.2 μM (dephospho-CoA), with strict specificity for dephospho-CoA over pantothenate (specific activity <0.01 μmol/min/mg) [2].

Table 2: Comparative Kinetics of Dephospho-CoA Kinases

OrganismSubstrate Km (μM)Nucleotide Km (μM)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)Nucleotide Specificity
Escherichia coli (Bacterium)105.3 ± 10.2 (dephospho-CoA)88.14 ± 11.03 (ATP)2.1 × 10⁵ATP
Thermococcus kodakarensis (Archaea)58 (dephospho-CoA)120 (GTP)1.8 × 10⁴GTP
Plasmodium falciparum (Protozoan)105.3 ± 10.2 (dephospho-CoA)88.14 ± 11.03 (ATP)1.9 × 10⁵ATP
Homo sapiens (Mammal)5.2 (dephospho-CoA)192 (ATP)3.5 × 10⁵ATP

DPCKs display divergent structural organizations:

  • Bacterial enzymes form homotrimers or homohexamers
  • Eukaryotic DPCKs are domains within bifunctional CoA synthase (CoASy)
  • Archaeal DPCKs (arCOG04076 family) adopt a distinct fold related to thiamine pyrophosphokinases [4] [5] [8]

Notably, human DPCK shows 10-20-fold higher affinity for dephospho-CoA compared to microbial enzymes, making it a potential target for antimicrobial drug development [2] [7]. Feedback inhibition studies reveal that CoA competitively inhibits DPCK activity in P. falciparum (Ki = 1.2 mM), suggesting regulatory mechanisms conserved across species [2].

Properties

CAS Number

31664-34-3

Product Name

Acetyl-dephospho-coenzyme A

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate

Molecular Formula

C23H37N7O14P2S

Molecular Weight

729.6 g/mol

InChI

InChI=1S/C23H37N7O14P2S/c1-12(31)47-7-6-25-14(32)4-5-26-21(36)18(35)23(2,3)9-42-46(39,40)44-45(37,38)41-8-13-16(33)17(34)22(43-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-35H,4-9H2,1-3H3,(H,25,32)(H,26,36)(H,37,38)(H,39,40)(H2,24,27,28)/t13-,16-,17-,18+,22-/m1/s1

InChI Key

XEFUABMMGJVHSD-ZSJPKINUSA-N

SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Synonyms

acetyl-dephospho-CoA
acetyl-dephospho-coenzyme A

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Isomeric SMILES

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

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